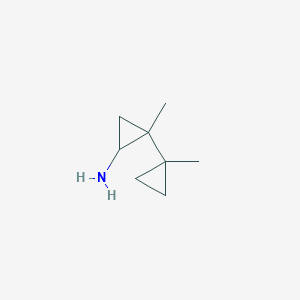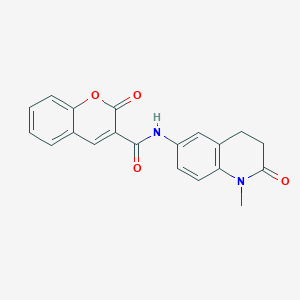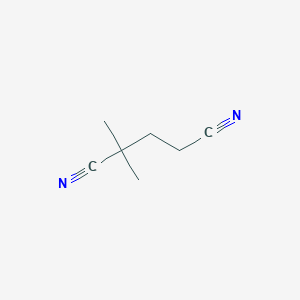
2,2-Dimethylpentanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylpentanedinitrile is a chemical compound with the CAS Number: 22247-63-8 . It has a molecular weight of 122.17 and its IUPAC name is 2,2-dimethylpentanedinitrile . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethylpentanedinitrile is represented by the formula C7H10N2 . The InChI code for this compound is 1S/C7H10N2/c1-7(2,6-9)4-3-5-8/h3-4H2,1-2H3 .Physical And Chemical Properties Analysis
2,2-Dimethylpentanedinitrile is a liquid at room temperature . It is stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Crystal Structure Characterization
3,3-Dimethylglutaronitrile has been characterized through X-ray crystallography, revealing its crystalline structure and providing insights into its molecular interactions. The compound crystallizes in the C2/c space group, showcasing distinct molecular positioning and interactions, which are crucial for understanding its chemical reactivity and properties (A. Héroux & F. Brisse, 1996).
Organic Synthesis
In organic synthesis, 2,2-Dimethylpentanedinitrile serves as a versatile intermediate. It has been utilized in the development of novel synthetic methodologies, including the four-component synthesis of polyfunctionalized 1,4‐Dihydropyridines, showcasing its role in facilitating complex chemical transformations (Melika Hadjebi et al., 2011).
Materials Science
In materials science, derivatives of 2,2-Dimethylpentanedinitrile have been explored for their potential in forming novel nanostructures. For example, single-crystal one-dimensional nanostructures of related compounds have been prepared, illustrating the compound's significance in nanotechnology and materials engineering (Xiujuan Zhang et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
2,2-dimethylpentanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-7(2,6-9)4-3-5-8/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAGXUZOUXMDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylpentanedinitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

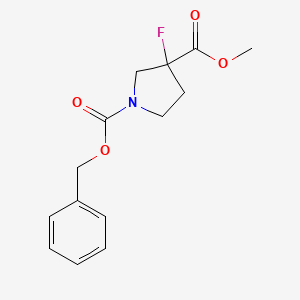

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2881504.png)

![N-[1-(oxolan-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2881506.png)
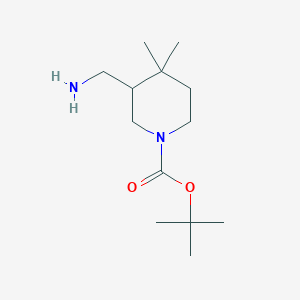
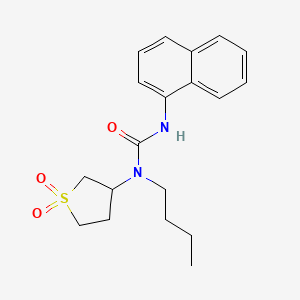

![1'-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2881514.png)
![N-(3-cyanothiolan-3-yl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B2881515.png)

